6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a unique structure combining pyrazole, triazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-nitro-1H-pyrazole with a triazole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also investigated for its anticancer properties.
Uniqueness
6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific combination of pyrazole, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
6-(4-nitropyrazol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N7O4/c17-8(18)7-12-9-10-1-5(3-15(9)13-7)14-4-6(2-11-14)16(19)20/h1-4H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMDPKWWSRFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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